

Solubility of 1-Phenyl-1-propyne in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 1-Phenyl-1-propyne

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This technical guide provides an in-depth overview of the solubility characteristics of **1-phenyl-1-propyne** in various organic solvents. Due to a lack of readily available specific quantitative solubility data in public literature, this guide summarizes the qualitative solubility profile and presents a detailed, generalized experimental protocol for determining the precise solubility of liquid organic compounds.

Core Concepts in Solubility

The solubility of a substance is a fundamental physicochemical property crucial in various scientific and industrial applications, including chemical synthesis, formulation development, and environmental fate studies. The principle of "like dissolves like" is a key guideline, suggesting that substances with similar polarities are more likely to be soluble in one another. **1-Phenyl-1-propyne**, with its nonpolar phenyl group and the alkyne functional group, exhibits a varied solubility profile across different types of organic solvents.

Data Presentation: Solubility Profile of 1-Phenyl-1-propyne

While precise quantitative solubility data for **1-phenyl-1-propyne** in a range of organic solvents is not extensively documented in publicly accessible databases, its general solubility behavior has been described qualitatively. The following table consolidates these descriptions. It is

important to note that these are general characterizations, and the actual solubility can be influenced by factors such as temperature and the presence of impurities.

Solvent Class	Specific Solvents	Qualitative Solubility	Rationale
Aromatic Hydrocarbons	Toluene, Benzene	Highly Soluble	Favorable π - π stacking interactions between the aromatic rings of the solvent and 1-phenyl-1-propyne enhance solubility.
Halogenated Solvents	Chloroform, Dichloromethane	Highly Soluble	The polarity and dispersion forces of these solvents effectively solvate the 1-phenyl-1-propyne molecule.
Polar Aprotic Solvents	Acetone, Dimethyl Sulfoxide (DMSO)	Good Solubility	The dipole-dipole interactions between the solvent and the polarizable alkyne bond contribute to good solubility.
Polar Protic Solvents	Ethanol, Methanol	Good Solubility	Hydrogen bonding is not a primary interaction, but the polarity of these solvents is sufficient for good solvation.
Aliphatic Hydrocarbons	Hexane	Moderately Soluble	As nonpolar solvents, they primarily interact through weaker van der Waals forces, leading to moderate solubility.

Aqueous Solvents	Water	Sparingly Soluble	The nonpolar nature of the majority of the 1-phenyl-1-propyne molecule leads to poor solubility in the highly polar water.
		(0.26 g/L at 25°C)[1][2][3][4][5][6][7][8][9][10][11][12][13]	

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and robust technique for determining the thermodynamic equilibrium solubility of a compound in a solvent. The following protocol provides a detailed methodology for determining the solubility of a liquid solute, such as **1-phenyl-1-propyne**, in an organic solvent.

1. Materials and Equipment:

- **1-Phenyl-1-propyne** (solute)
- Selected organic solvent
- Analytical balance (accurate to ± 0.1 mg)
- Thermostatic shaker or water bath with agitation capabilities
- Calibrated thermometer
- Glass vials with screw caps and PTFE septa
- Syringes and syringe filters (pore size compatible with the analytical method, e.g., 0.22 μ m PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, Gas Chromatograph with a suitable detector, or High-Performance Liquid Chromatograph)

2. Procedure:

- Preparation of the System:
 - Ensure all glassware is clean and dry.
 - Add a measured volume of the organic solvent to a series of vials.
 - Equilibrate the solvent-filled vials to the desired constant temperature in the thermostatic shaker.
- Addition of Solute:
 - Add an excess amount of **1-phenyl-1-propyne** to each vial containing the temperature-equilibrated solvent. The presence of a distinct, undissolved phase of **1-phenyl-1-propyne** should be visible to ensure that a saturated solution is formed.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in the thermostatic shaker and agitate them at a constant speed.
 - Allow the mixtures to equilibrate for a sufficient period. The time required to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solvent remains constant.
- Sample Withdrawal and Preparation:
 - Once equilibrium is reached, stop the agitation and allow the undissolved solute to settle.
 - Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
 - Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microdroplets or solid impurities. This step is critical to prevent overestimation of the solubility.

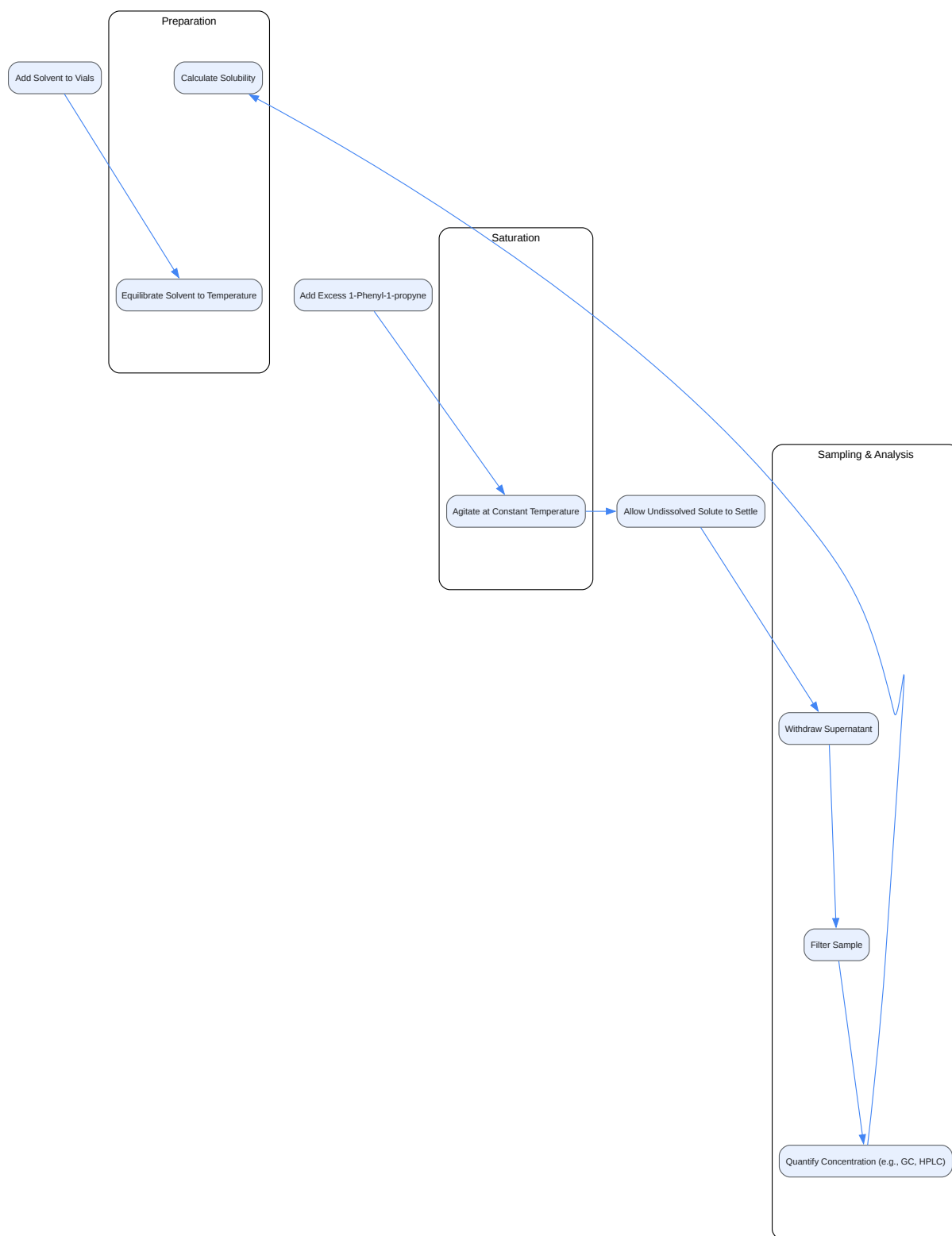
- Record the exact weight of the collected filtrate.
- Dilute the filtered sample to a known volume with the same organic solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.
- Quantification:
 - Analyze the diluted sample using a pre-calibrated analytical instrument to determine the concentration of **1-phenyl-1-propyne**.
 - A calibration curve should be prepared using standard solutions of **1-phenyl-1-propyne** of known concentrations in the same solvent.
- Calculation of Solubility:
 - From the concentration of the diluted sample and the dilution factor, calculate the concentration of **1-phenyl-1-propyne** in the original saturated solution.
 - Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

3. Safety Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Consult the Safety Data Sheets (SDS) for both **1-phenyl-1-propyne** and the chosen organic solvent before starting the experiment.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining solubility.



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Caption: Experimental workflow for solubility determination.

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